Cas no 1255099-65-0 (tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane)

Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane is a highly functionalized organic compound featuring a central methane core symmetrically substituted with four aromatic arms, each terminating in a bromophenyl ethynyl group. This structure confers exceptional rigidity and well-defined geometry, making it a valuable building block for supramolecular chemistry, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The presence of bromine atoms offers versatile reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its extended π-conjugation and precise molecular architecture also make it suitable for applications in optoelectronic materials and molecular electronics. The compound’s high purity and stability further enhance its utility in advanced synthetic and materials research.
tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane structure
1255099-65-0 structure
商品名:tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane
CAS番号:1255099-65-0
MF:C57H32Br4
メガワット:1036.47998
CID:2358003
PubChem ID:53403376

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane 化学的及び物理的性質

名前と識別子

    • tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane
    • 1255099-65-0
    • TETRAKIS(4-(2-(4-BROMOPHENYL)ETHYNYL)PHENYL)METHANE
    • 1-[2-(4-bromophenyl)ethynyl]-4-[tris({4-[2-(4-bromophenyl)ethynyl]phenyl})methyl]benzene
    • Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
    • インチ: InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H
    • InChIKey: JIBQRHBBMGFRKU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 1035.91965Da
  • どういたいしつりょう: 1031.92375Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 61
  • 回転可能化学結合数: 12
  • 複雑さ: 1390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 17.8
  • トポロジー分子極性表面積: 0Ų

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019124566-250mg
Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane
1255099-65-0 97%
250mg
$615.60 2023-09-03
Ambeed
A365883-1g
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
1255099-65-0 97%
1g
$1530.0 2025-02-25
Alichem
A019124566-1g
Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane
1255099-65-0 97%
1g
$1495.20 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2010260-1g
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
1255099-65-0 97%
1g
¥15739.00 2024-08-09

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane 関連文献

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methaneに関する追加情報

Introduction to Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane (CAS No. 1255099-65-0)

Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane, identified by the chemical compound code CAS No. 1255099-65-0, is a sophisticated organic molecule that has garnered significant attention in the field of advanced materials and molecular chemistry. This compound, characterized by its intricate structure, serves as a versatile building block in the synthesis of polymers, optoelectronic materials, and functional coatings. The unique arrangement of its bromophenyl and ethynyl substituents endows it with exceptional reactivity and compatibility in various chemical reactions, making it a valuable asset in modern industrial applications.

The molecular architecture of Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane is distinguished by its central methane core, which is tetra-substituted with phenyl groups. Each phenyl ring is further functionalized with a 4-bromophenyl group and an ethynyl moiety at the 2-position. This specific configuration imparts a high degree of conjugation and electron delocalization across the molecule, which is critical for its role in conductive and luminescent materials. The presence of multiple bromine atoms also enhances its utility as a crosslinking agent in polymer chemistry.

Recent advancements in the field of organic electronics have highlighted the potential of Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane as an active layer material in organic light-emitting diodes (OLEDs). Its extended π-conjugation system allows for efficient charge transport, while the bromine substituents facilitate controlled polymerization and film formation. Studies have demonstrated that incorporating this compound into OLED architectures can lead to improved device performance, including higher luminance efficiency and longer operational lifetimes. These findings align with the broader trend toward developing sustainable and high-performance electronic devices.

In addition to its applications in optoelectronics, Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane has shown promise in the synthesis of advanced polymers and coatings. Its ability to form stable crosslinked networks makes it an excellent candidate for high-performance resins used in aerospace, automotive, and construction industries. The bromine atoms serve as reactive sites for polymerization reactions, enabling the creation of materials with tailored mechanical and thermal properties. Such materials are essential for applications that require durability under extreme conditions.

The synthesis of Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane involves a multi-step process that requires precise control over reaction conditions. The introduction of ethynyl groups into the phenyl rings typically employs palladium-catalyzed coupling reactions, such as the Sonogashira coupling. This method allows for the efficient formation of carbon-carbon triple bonds between the phenyl rings and ethynyl precursors. The subsequent bromination step further refines the molecular structure, ensuring that each phenyl ring is appropriately substituted for subsequent applications.

From a research perspective, Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane represents an exciting frontier in molecular design. Its unique properties make it a suitable candidate for exploring new synthetic pathways and functional materials. Researchers are particularly interested in how variations of this compound can influence its electronic and optical characteristics. By modifying substituents or adjusting reaction conditions, scientists can fine-tune the properties of these molecules to meet specific application requirements.

The growing demand for high-performance materials in electronics, energy storage, and other technological fields underscores the importance of compounds like Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane. As research continues to uncover new applications and synthetic strategies, this molecule is likely to play an increasingly significant role in advancing material science and technology. Its versatility and reactivity make it a cornerstone in the development of next-generation functional materials.

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Amadis Chemical Company Limited
(CAS:1255099-65-0)tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane
A997228
清らかである:99%
はかる:1g
価格 ($):1377.0